Pivampicillin
Overview
Description
Pivampicillin is a pivaloyloxymethyl ester of ampicillin. It is a prodrug designed to enhance the oral bioavailability of ampicillin due to its greater lipophilicity compared to ampicillin . This compound is used to treat a variety of infections, including respiratory tract infections, ear, nose, and throat infections, gynecological infections, and urinary tract infections .
Mechanism of Action
Target of Action
Pivampicillin, also known as Pivaloylampicillin, primarily targets the Penicillin-binding protein 1A (PBP 1A) in bacteria . PBPs are crucial for bacterial cell wall synthesis .
Mode of Action
This compound is a prodrug and an ester analog of ampicillin . It is inactive until it is absorbed from the gastrointestinal tract . Non-specific esterases present in most body tissues convert this compound into the microbiologically active ampicillin, along with formaldehyde and pivalic acid . This conversion happens rapidly, with over 99% of absorbed this compound being converted to ampicillin within 15 minutes .
Once converted into ampicillin, the compound exerts its bactericidal action by inhibiting the biosynthesis of cell wall mucopeptides . This inhibition disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting the PBPs, this compound disrupts the synthesis of the cell wall, which is crucial during bacterial growth and replication . This disruption leads to cell lysis and death, particularly effective against bacteria that are actively dividing .
Pharmacokinetics
This compound is a prodrug designed to enhance the oral bioavailability of ampicillin due to its greater lipophilicity . After oral administration, this compound is rapidly absorbed and converted into ampicillin, resulting in consistently higher blood and urine concentrations than those obtained with equimolar doses of ampicillin .
Result of Action
The result of this compound’s action is the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, this compound causes cell lysis and death . This makes it effective against a variety of infections caused by both gram-positive and gram-negative bacteria .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of non-specific esterases in body tissues is crucial for the conversion of this compound into its active form, ampicillin . Additionally, the effectiveness of this compound can be affected by the presence of penicillinase-producing bacteria, which can degrade penicillins and render them ineffective .
Biochemical Analysis
Biochemical Properties
Pivampicillin plays a crucial role in biochemical reactions as a prodrug. Upon absorption from the gastrointestinal tract, it is converted to the active form, ampicillin, by non-specific esterases present in most body tissues . This conversion also produces formaldehyde and pivalic acid . Ampicillin, the active metabolite of this compound, exerts its bactericidal action by inhibiting the biosynthesis of cell wall mucopeptide . It interacts with penicillin-binding proteins, which are essential for bacterial cell wall synthesis .
Cellular Effects
This compound, through its active form ampicillin, affects various types of cells and cellular processes. It inhibits the synthesis of bacterial cell walls, leading to cell lysis and death . This action disrupts cell signaling pathways and gene expression in bacteria, ultimately affecting their cellular metabolism . Additionally, this compound has been known to deplete levels of carnitine in the body, which can impact cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to ampicillin, which then binds to penicillin-binding proteins in bacterial cell walls . This binding inhibits the transpeptidation step of peptidoglycan synthesis, leading to weakened cell walls and bacterial cell death . The release of pivalic acid during this process can also form a conjugate with carnitine, affecting carnitine homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is rapidly converted to ampicillin within 15 minutes of absorption . Long-term use of this compound can lead to a marked decrease in blood levels of carnitine, which may have implications for cellular function . Short-term use is unlikely to have significant clinical effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively treats bacterial infections by inhibiting cell wall synthesis . High doses of this compound can lead to toxic effects, including carnitine depletion and potential impacts on energy metabolism . Threshold effects observed in studies indicate that maintaining appropriate dosage levels is crucial for minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that convert it to ampicillin, formaldehyde, and pivalic acid . The conversion is facilitated by non-specific esterases present in body tissues . The pivalic acid produced can conjugate with carnitine, affecting carnitine homeostasis and potentially leading to carnitine deficiency with long-term use .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily as ampicillin after its conversion . The active form, ampicillin, is distributed to various tissues where it exerts its bactericidal effects . The transport and distribution are influenced by the drug’s lipophilicity, which enhances its oral bioavailability compared to ampicillin .
Subcellular Localization
The subcellular localization of this compound, once converted to ampicillin, involves its interaction with bacterial cell walls . Ampicillin targets penicillin-binding proteins located in the bacterial cell membrane, inhibiting cell wall synthesis . This localization is crucial for its bactericidal activity. Additionally, this compound and its metabolites may interact with cellular membranes, affecting their function and permeability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pivampicillin is synthesized by esterifying ampicillin with pivaloyloxymethyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent the degradation of the sensitive β-lactam ring of ampicillin .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Pivampicillin undergoes hydrolysis to release ampicillin, formaldehyde, and pivalic acid. This hydrolysis is catalyzed by non-specific esterases present in most body tissues .
Common Reagents and Conditions:
Hydrolysis: The hydrolysis of this compound can be carried out under acidic or basic conditions.
Oxidation and Reduction: this compound itself does not undergo significant oxidation or reduction reactions under physiological conditions.
Major Products Formed:
Ampicillin: The active antibiotic that exerts the therapeutic effect.
Formaldehyde: A byproduct of the hydrolysis reaction.
Pivalic Acid: Another byproduct of the hydrolysis reaction.
Scientific Research Applications
Pivampicillin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
Pivampicillin is unique among similar compounds due to its enhanced oral bioavailability. Other similar compounds include:
Ampicillin: The parent compound of this compound, which has lower oral bioavailability.
Pivmecillinam: Another pivaloyloxymethyl ester prodrug that is used to treat urinary tract infections.
Cefditoren Pivoxil: A pivaloyloxymethyl ester prodrug of cefditoren, used to treat respiratory tract infections.
This compound stands out due to its ability to release ampicillin more efficiently, leading to higher concentrations of the active drug in the bloodstream .
Properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O6S/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26)/t13-,14-,15+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMIJUDPLILVNQ-ZXFNITATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26309-95-5 (mono-hydrochloride) | |
Record name | Pivampicillin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033817208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045459 | |
Record name | Pivampicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pivampicillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015542 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.54e-02 g/L | |
Record name | Pivampicillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015542 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ampicillin (the active metabolite of pivampicillin) has a bactericidal action resulting from inhibition of cell wall mucopeptide biosynthesis. | |
Record name | Pivampicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01604 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
33817-20-8 | |
Record name | Pivampicillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33817-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pivampicillin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033817208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pivampicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01604 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pivampicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pivampicillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.975 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIVAMPICILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HLM346LL7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pivampicillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015542 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Pivampicillin and what is its mechanism of action?
A1: this compound is an oral prodrug of ampicillin, a β-lactam antibiotic. [] [] It exerts its antibacterial action by inhibiting bacterial cell wall synthesis. [] Specifically, ampicillin, the active metabolite of this compound, inhibits the transpeptidation reaction catalyzed by penicillin-binding proteins (PBPs). [] This disrupts the formation of peptidoglycan cross-links, ultimately leading to bacterial cell lysis and death.
Q2: How is this compound absorbed and metabolized in the body?
A2: this compound is rapidly hydrolyzed to ampicillin by esterases in the intestinal mucosa after oral administration. [] [] This results in higher serum concentrations of ampicillin compared to direct administration of ampicillin. [] [] The presence of food can delay the absorption of this compound. [] Ampicillin is then distributed widely throughout the body and excreted primarily in the urine. []
Q3: How does the bioavailability of this compound compare to Ampicillin?
A3: this compound demonstrates superior oral bioavailability compared to ampicillin trihydrate. [] [] Studies in horses have shown that the bioavailability of this compound administered orally is significantly higher than that of ampicillin trihydrate. [] [] Similarly, in humans, this compound exhibits higher peak serum concentrations and greater urinary excretion of ampicillin compared to equivalent doses of ampicillin. []
Q4: What types of infections is this compound used to treat?
A4: this compound has been investigated for the treatment of various bacterial infections, including respiratory tract infections such as acute exacerbations of chronic bronchitis and pneumonia, [] [] urinary tract infections, [] sinusitis, [] and otitis media. []
Q5: What are the advantages of using this compound over Ampicillin?
A5: The primary advantage of this compound over ampicillin lies in its improved oral bioavailability. This translates to higher serum concentrations of ampicillin, potentially leading to greater clinical efficacy. [] [] Additionally, the twice-daily dosing regimen of this compound is more practical and may improve patient compliance compared to the more frequent dosing required with ampicillin. []
Q6: Are there any differences in the efficacy of this compound and Amoxicillin?
A6: While both are β-lactam antibiotics, studies comparing this compound and amoxicillin show mixed results. Some clinical trials suggest comparable efficacy, [] while others indicate that this compound may be more effective in specific cases like acute bronchitis. [] The choice between the two antibiotics might depend on the specific infection being treated and individual patient factors.
Q7: What is the role of Probenecid when used in conjunction with this compound?
A7: Probenecid can be co-administered with this compound to enhance its effectiveness. [] Probenecid competes with ampicillin for renal tubular secretion, thereby increasing the serum half-life and concentration of ampicillin. [] This combination has been studied in the treatment of gonorrhea. []
Q8: Does the administration of this compound with food impact its absorption?
A8: While this compound is recommended to be taken with meals to minimize gastrointestinal irritation, food intake has been shown to delay and reduce its absorption. [] This effect is observed as lower peak serum levels of ampicillin compared to administration in a fasted state. []
Q9: Are there any known resistance mechanisms to this compound?
A9: As a β-lactam antibiotic, this compound is susceptible to bacterial resistance mechanisms, primarily the production of β-lactamases. [] These enzymes hydrolyze the β-lactam ring of this compound and ampicillin, rendering them ineffective. [] The emergence of β-lactamase-producing strains, particularly in respiratory tract infections, poses a challenge to the efficacy of this compound. []
Q10: What is the significance of the esterase activity in the intestinal mucosa for this compound's action?
A10: The presence of high esterase activity in the intestinal mucosa is crucial for the rapid hydrolysis of this compound to its active form, ampicillin. [] Studies have shown that this compound is absorbed as an intact ester and subsequently hydrolyzed within the intestinal tissue. [] This efficient conversion contributes to the superior bioavailability of this compound compared to ampicillin. []
Q11: Have there been any studies investigating the long-term effects of this compound use?
A11: One long-term effect associated with this compound use is carnitine deficiency. [] The pivalic acid side group of this compound can interfere with carnitine metabolism, leading to decreased plasma carnitine levels. [] This deficiency can manifest as skeletal muscle myopathy and may require carnitine supplementation. []
Q12: What is the significance of studying the penetration of this compound into specific tissues like bronchial secretions?
A12: Understanding the ability of this compound to penetrate specific tissues is crucial for determining its effectiveness in treating infections at those sites. [] Studies have investigated the concentration of ampicillin in bronchial secretions after this compound administration to assess its efficacy against respiratory tract infections. []
Q13: Are there any documented cases of drug interactions with this compound?
A13: While not explicitly mentioned in the provided research papers, this compound, as a prodrug of ampicillin, is likely to share similar drug interactions as ampicillin. It is essential to consult relevant pharmaceutical resources for comprehensive information on potential drug interactions before prescribing or administering this compound.
Q14: Are there any alternative antibiotics that can be considered for the same indications as this compound?
A14: Yes, several alternative antibiotics can be considered for the same indications as this compound. These include:
- Amoxicillin: Another β-lactam antibiotic with similar spectrum of activity and good oral bioavailability. []
- Co-trimoxazole: A combination of sulfamethoxazole and trimethoprim, effective against a wide range of bacteria. [] []
- Erythromycin: A macrolide antibiotic, primarily used for infections caused by Gram-positive bacteria. []
- Ciprofloxacin: A fluoroquinolone antibiotic with broad-spectrum activity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.